

Fluorimetric Analysis of Sodium paraaminobenzoate: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), is a compound utilized in various pharmaceutical and cosmetic formulations. Accurate and sensitive quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. Fluorimetric analysis offers a sensitive and selective alternative to other analytical techniques such as HPLC. This document provides detailed application notes and protocols for the quantitative determination of sodium para-aminobenzoate using two distinct spectrofluorimetric methods: a direct fluorescence method in an organic solvent and a more sensitive method based on terbium-sensitized luminescence.

Principle of Fluorimetric Analysis

Fluorimetry is a highly sensitive analytical technique that measures the fluorescence intensity of a sample. When a molecule absorbs light at a specific wavelength (excitation wavelength), it is promoted to an excited electronic state. As it returns to the ground state, it emits light at a longer wavelength (emission wavelength). The intensity of the emitted light is directly proportional to the concentration of the fluorophore, allowing for quantitative analysis.

Quantitative Data Summary



The following tables summarize the key quantitative parameters for the two described fluorimetric methods for the analysis of para-aminobenzoate.

Table 1: Direct Spectrofluorimetric Method

Parameter	Value	Reference
Excitation Wavelength (λex)	300 nm	[1]
Emission Wavelength (λem)	340 nm	[1]
Solvent	Dimethyl sulphoxide (DMSO)	[1]
Linear Range	0.038 - 8 mM	[1]
Within-Batch Precision	2.2%	[1]

Table 2: Terbium-Sensitized Luminescence Method

Parameter	Value	Reference
Excitation Wavelength (λex)	292 nm	[2]
Emission Wavelength (λem)	546 nm	[2]
Principle	Formation of a ternary complex with terbium and tri-n-octylphosphine oxide	[2]
рН	~5.5 (weakly acidic)	[2]
Detection Limit	0.07 μmol/L	[2]
Range of Application	0 - 10 μmol/L (final concentration)	[2]

Experimental Protocols

Method 1: Direct Spectrofluorimetric Determination

Methodological & Application





This protocol is adapted from a method for the determination of p-aminobenzoic acid in biological samples.[1]

- 1. Materials and Reagents:
- Sodium para-aminobenzoate standard
- Dimethyl sulphoxide (DMSO), spectroscopy grade
- Volumetric flasks
- Pipettes
- Spectrofluorometer
- 2. Preparation of Standard Solutions:
- Prepare a stock solution of sodium para-aminobenzoate in DMSO.
- Perform serial dilutions of the stock solution with DMSO to prepare a series of standard solutions within the linear range (e.g., 0.05, 0.1, 0.5, 1, 5, and 8 mM).
- 3. Sample Preparation:
- Dissolve the sample containing sodium para-aminobenzoate in DMSO to achieve a final concentration within the linear range of the assay.
- 4. Instrumental Analysis:
- Set the spectrofluorometer to an excitation wavelength of 300 nm and an emission wavelength of 340 nm.
- Measure the fluorescence intensity of the blank (DMSO).
- Measure the fluorescence intensity of each standard solution and the sample solution.
- 5. Data Analysis:



- Subtract the fluorescence intensity of the blank from the readings of the standards and the sample.
- Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
- Determine the concentration of sodium para-aminobenzoate in the sample by interpolating its fluorescence intensity on the calibration curve.

Method 2: Terbium-Sensitized Luminescence Determination

This protocol is based on a highly sensitive method for the determination of p-aminobenzoic acid.[2]

- 1. Materials and Reagents:
- Sodium para-aminobenzoate standard
- Terbium(III) chloride solution
- Tri-n-octylphosphine oxide (TOPO) solution
- Buffer solution (pH ~5.5)
- Deionized water
- Volumetric flasks
- Pipettes
- Spectrofluorometer
- 2. Preparation of Reagent Solutions:
- Prepare a stock solution of terbium(III) chloride in deionized water.
- Prepare a stock solution of TOPO in a suitable organic solvent (e.g., ethanol).

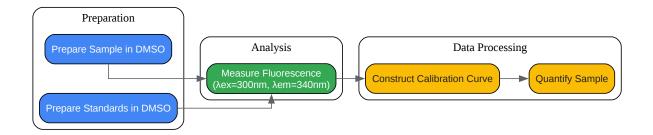


- Prepare a buffer solution to maintain the pH at approximately 5.5.
- 3. Preparation of Standard Solutions:
- Prepare a stock solution of sodium para-aminobenzoate in deionized water.
- Prepare a series of standard solutions by diluting the stock solution with deionized water to fall within the application range (e.g., 0.1, 0.5, 1, 5, and 10 μmol/L).
- 4. Sample Preparation:
- Dissolve the sample containing sodium para-aminobenzoate in deionized water to achieve a final concentration within the assay's range of application.
- 5. Measurement Procedure:
- In a suitable cuvette, mix the standard or sample solution with the terbium(III) chloride solution and the TOPO solution in the buffered medium (pH ~5.5).
- Allow the mixture to equilibrate for a specified time to ensure complete formation of the ternary complex.
- Set the spectrofluorometer to an excitation wavelength of 292 nm and an emission wavelength of 546 nm.
- Measure the luminescence intensity of the blank (reagents without the analyte).
- Measure the luminescence intensity of each standard and the sample.
- 6. Data Analysis:
- Subtract the blank's luminescence intensity from the readings of the standards and the sample.
- Create a calibration curve by plotting the luminescence intensity of the standards versus their concentrations.



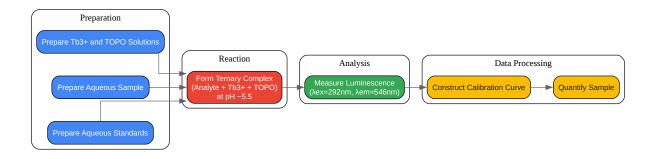
 Calculate the concentration of sodium para-aminobenzoate in the sample using the calibration curve.

Visualizations



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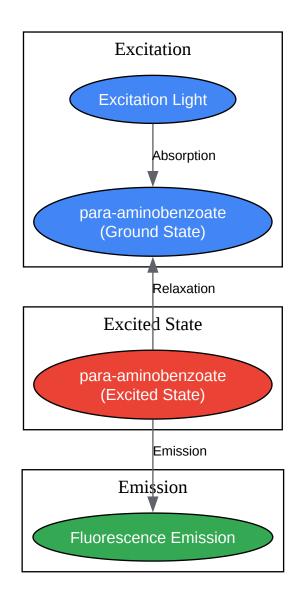
Caption: Workflow for Direct Fluorimetric Analysis.



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Caption: Workflow for Terbium-Sensitized Luminescence Analysis.





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Caption: Principle of Fluorescence for para-aminobenzoate.

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References



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- 2. Simple spectrofluorometric determination of p-aminobenzoic and p-aminosalicylic acids in biological fluids by use of terbium-sensitized luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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